Ethyl 2-methoxy-5-methylbenzoylformate
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Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 2-methoxy-5-methylbenzoylformate involves nitration processes . A new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed . In this strategy, the key process is the nitration of methyl 3-methylbenzoate .Molecular Structure Analysis
The molecular formula of this compound is C12H14O4 . Its molecular weight is 222.24 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.24 g/mol . The density of the compound is 1.123g/cm3 . Its boiling point is 344.6ºC at 760 mmHg .Scientific Research Applications
Polymer Science and Materials Chemistry
- Synthesis of Homopolymers : Ethyl 2-methoxy-5-methylbenzoylformate derivatives have been utilized in the synthesis of near-monodisperse electron acceptor homopolymers, demonstrating their potential in polymer chemistry (Orphanou, Simmons, & Patrickios, 2000).
Medicinal Chemistry
- Antimitotic Agents and Tubulin Inhibitors : In medicinal chemistry, derivatives of this compound have been synthesized as antimitotic agents and tubulin inhibitors, showing promise in the development of new cancer therapies (Romagnoli et al., 2008).
Organic Synthesis
Intermediate in Synthesis : This compound has also been used as an intermediate in the synthesis of various chemical structures, showing its versatility in organic synthesis (Wang Yu, 2008).
Synthesis of Benzoylpyrazoline Derivatives : It has been employed in the synthesis of benzoylpyrazoline derivatives, which have potential inhibitory activities against nitric oxide synthase (Carrión et al., 2004).
Antimicrobial and Antioxidant Studies
Synthesis of Lignan Conjugates : Derivatives of this compound have been used in the synthesis of lignan conjugates with significant antimicrobial and antioxidant activities (Raghavendra et al., 2016).
Antimicrobial and Anti-tubercular Activities : Isolates and semi-synthetic derivatives of compounds related to this compound have shown antimicrobial and anti-tubercular activities (Tatipamula & Vedula, 2019).
Properties
IUPAC Name |
ethyl 2-(2-methoxy-5-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-16-12(14)11(13)9-7-8(2)5-6-10(9)15-3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYOUXSMZIJPGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641294 |
Source
|
Record name | Ethyl (2-methoxy-5-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859775-82-9 |
Source
|
Record name | Ethyl (2-methoxy-5-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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